1-Phenylspiro[2.4]heptane-1-carboxylic acid chemical properties
1-Phenylspiro[2.4]heptane-1-carboxylic acid chemical properties
An In-Depth Technical Guide to 1-Phenylspiro[2.4]heptane-1-carboxylic Acid: Properties, Synthesis, and Characterization
Introduction
In the landscape of modern medicinal chemistry and materials science, spirocyclic compounds are recognized as "privileged scaffolds." Their rigid, three-dimensional architecture offers a distinct advantage over flat aromatic systems, enabling more precise spatial orientation of functional groups for interaction with biological targets.[1][2] The spiro[2.4]heptane framework, featuring a fused cyclopropane and cyclopentane ring, is a particularly intriguing motif due to the inherent ring strain and unique conformational properties of the cyclopropane moiety.[3]
This guide provides a comprehensive technical overview of a novel derivative, 1-Phenylspiro[2.4]heptane-1-carboxylic acid . This molecule combines the spiro[2.4]heptane core with a phenyl group and a carboxylic acid at the spirocyclic carbon, creating a versatile building block for further chemical exploration. The strategic placement of these functional groups presents significant opportunities for researchers in drug discovery and materials science.
This document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties, a detailed, rationally-designed synthesis protocol, and a thorough guide to the expected spectroscopic characterization of the title compound.
Caption: Structure of 1-Phenylspiro[2.4]heptane-1-carboxylic acid.
Physicochemical Properties
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₁₄H₁₆O₂ | Calculated from structure |
| Molecular Weight | 216.28 g/mol | Calculated from formula |
| CAS Number | Not assigned | Novel compound |
| Appearance | White to off-white solid | Predicted based on related structures like Phenylacetic acid[6] |
| Boiling Point | > 265 °C | Expected to be higher than Phenylacetic acid (265.5 °C)[6] and Spiro[2.4]heptane-1-carboxylic acid (~257 °C)[5] |
| pKa | ~4.5 | Slightly lower than the parent spiroalkane acid (~4.8)[4] due to the electron-withdrawing nature of the adjacent phenyl group |
| LogP | ~2.5 - 3.0 | Increased lipophilicity compared to the parent compound (LogP ~1.65)[5] due to the addition of the phenyl ring |
Proposed Synthesis Methodology
As a Senior Application Scientist, designing a robust and logical synthesis is paramount. Given the absence of a published procedure, we propose a reliable two-step sequence starting from commercially available phenylacetonitrile. This route is advantageous due to the enhanced acidity of the α-protons of the nitrile, facilitating the key dialkylation step.
Overall Reaction Scheme: Phenylacetonitrile + 1,4-Dibromobutane → 1-Phenyl-1-cyanospiro[2.4]heptane → 1-Phenylspiro[2.4]heptane-1-carboxylic acid
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
PART A: Synthesis of 1-Phenyl-1-cyanospiro[2.4]heptane
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Base Preparation: In the flask, add sodium amide (2.2 equivalents) to anhydrous liquid ammonia or, alternatively, prepare a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Causality: A strong, non-nucleophilic base is required to fully deprotonate the α-carbon of phenylacetonitrile twice for the tandem alkylation. Using a weaker base could lead to mono-alkylation and other side products.
-
-
Deprotonation: Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF to the base solution while maintaining the low temperature. Stir for 1 hour to ensure complete formation of the dianion.
-
Cyclization: Add 1,4-dibromobutane (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to slowly warm to room temperature and then reflux for 12-18 hours.
-
Causality: The dibromoalkane acts as a dielectrophile. The first SN2 reaction forms a linear chain, and the second intramolecular SN2 reaction closes the five-membered ring, forming the spirocyclic core. Refluxing drives the second, slower cyclization step to completion.
-
-
Workup: Cool the reaction mixture and quench carefully by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure nitrile intermediate.
PART B: Hydrolysis to 1-Phenylspiro[2.4]heptane-1-carboxylic acid
-
Reaction Setup: Combine the purified 1-Phenyl-1-cyanospiro[2.4]heptane from Part A with a 50% aqueous sulfuric acid solution in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.
-
Isolation: After cooling, pour the reaction mixture over ice and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine. The carboxylic acid can be purified by extraction into a basic aqueous solution (e.g., 1M NaOH), followed by washing the aqueous layer with ether to remove any non-acidic impurities.
-
Final Product: Re-acidify the aqueous layer with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Spectroscopic Characterization
Accurate characterization is essential for structure validation. The following section details the expected spectroscopic signatures for 1-Phenylspiro[2.4]heptane-1-carboxylic acid.
| Technique | Expected Observations |
| ¹H NMR | ~10-12 ppm: (1H, broad singlet), -COOH proton.[9][10] ~7.2-7.5 ppm: (5H, multiplet), aromatic protons of the phenyl group. ~1.5-2.2 ppm: (8H, complex multiplets), cyclopentane ring protons (-CH₂-). ~0.8-1.5 ppm: (2H, complex multiplets), cyclopropane ring protons (-CH₂-). |
| ¹³C NMR | ~175-185 ppm: Carboxylic acid carbonyl carbon (-COOH).[9] ~135-140 ppm: Quaternary aromatic carbon (ipso-C). ~125-130 ppm: Aromatic carbons (-CH). ~50-60 ppm: Quaternary spiro carbon. ~30-40 ppm: Cyclopentane carbons (-CH₂-). ~15-25 ppm: Cyclopropane carbon (-CH₂-). |
| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad band, O-H stretch from hydrogen-bonded dimer.[11][12] ~1700-1725 cm⁻¹: Strong, sharp absorption, C=O stretch of the carboxylic acid.[12][13] ~1210-1320 cm⁻¹: Strong band, C-O stretch.[12] ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching absorptions. |
| Mass Spec. (EI) | M⁺ at m/z = 216: Molecular ion peak (may be weak). m/z = 171: Loss of -COOH group (M-45), likely a major fragment.[14][15] m/z = 139: Loss of the phenyl group (M-77). m/z = 45: Fragment corresponding to [COOH]⁺. |
Potential Applications and Research Directions
The unique topology of 1-Phenylspiro[2.4]heptane-1-carboxylic acid makes it a high-value scaffold for synthetic diversification. The carboxylic acid handle is a versatile starting point for creating libraries of derivatives for screening in various biological assays.
-
Drug Discovery: The rigid spirocyclic core can be used to develop novel analogs of existing drugs, potentially improving potency, selectivity, or pharmacokinetic properties. Its three-dimensional nature is ideal for probing the binding pockets of enzymes and receptors.[2][16]
-
Peptidomimetics: Incorporation into peptide chains as a constrained, non-natural amino acid analog could enforce specific secondary structures (e.g., turns or helices), which is a valuable strategy in peptide-based drug design.
-
Materials Science: The phenyl ring and carboxylic acid group provide sites for polymerization or attachment to surfaces, suggesting potential use in the development of novel polymers or functionalized materials.
Caption: Potential diversification pathways from the core scaffold.
Conclusion
1-Phenylspiro[2.4]heptane-1-carboxylic acid represents a promising, albeit underexplored, chemical entity. This guide provides a solid theoretical and practical foundation for its synthesis and characterization. By leveraging a rational, multi-step synthesis from common starting materials, researchers can access this unique scaffold. The predicted spectroscopic data herein serves as a benchmark for structural verification. The true potential of this molecule lies in its application as a versatile building block for creating diverse chemical libraries, paving the way for new discoveries in medicine and materials science.
References
- Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds - PMC. (2020-10-07).
- Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC.
- Synthesis of compounds including cyclopropane ring: Selectivity in additions | Request PDF.
- Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. (2020-10-07). ACS Omega.
- Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022-04-12).
- SPIRO[2.4]HEPTANE-1-CARBOXYLIC ACID 17202-94-7 wiki. Guidechem.
- spiro[2.4]heptane-1-carboxylic acid 17202-94-7. Guidechem.
- Phenylacetic acid - Wikipedia. Wikipedia.
- Synthesis of Phenylacetic Acid. Erowid.
- Preparation of phenylacetic acid. PrepChem.com.
- Spectroscopy of Carboxylic Acids and Nitriles. (2023-09-20). OpenStax.
- Spectroscopy of Carboxylic Acid Derivatives. (2021-12-27). Chemistry LibreTexts.
- 1H NMR Chemical Shift.
- IR Spectra for Carboxylic Acid | Detailed Guide. (2024-10-11). Echemi.
- The C=O Bond, Part III: Carboxylic Acids. (2018-01-01). Spectroscopy Online.
- Infrared Spectroscopy.
- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023-01-25). YouTube.
Sources
- 1. Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Phenylacetic Acid [erowid.org]
- 8. prepchem.com [prepchem.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. echemi.com [echemi.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
